molecular formula C20H15F2NO2S B2491833 2-[4-(Difluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine CAS No. 325474-18-8

2-[4-(Difluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine

Cat. No.: B2491833
CAS No.: 325474-18-8
M. Wt: 371.4
InChI Key: HDLBOQNGCGXHID-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, a furan ring, and a dihydro-1,5-benzothiazepine core. The combination of these functional groups imparts distinct chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Difluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazepine Core: The synthesis begins with the formation of the benzothiazepine core through a cyclization reaction involving an ortho-aminothiophenol and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethyl ethers or other suitable reagents.

    Attachment of the Furan Ring: The furan ring is typically introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Difluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-[4-(Difluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(Difluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Methoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    2-[4-(Trifluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

Biological Activity

2-[4-(Difluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine is a complex organic molecule that has attracted interest in medicinal chemistry due to its potential biological activities. This compound belongs to the benzothiazepine family, which is known for various pharmacological effects, including anticancer, antibacterial, antifungal, and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The compound is characterized by a unique structure that includes:

  • A difluoromethoxy group
  • A furan ring
  • A dihydro-1,5-benzothiazepine core

This combination of functional groups contributes to its diverse biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through:

  • Enzyme inhibition : Modulating the activity of enzymes involved in various metabolic pathways.
  • Receptor binding : Interacting with cellular receptors to influence signaling pathways.

Anticancer Activity

Recent studies have identified 1,5-benzothiazepine derivatives as potential anticancer agents. The compound has shown promising results against several cancer cell lines:

Cell LineIC50 (µM)Reference
HT-29 (Colon)28
MCF-7 (Breast)27
DU-145 (Prostate)16

The presence of halogenated substituents in the phenyl ring enhances its anticancer activity by improving binding affinity to target proteins.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, demonstrating significant activity against both Gram-positive and Gram-negative bacteria:

BacteriaMIC (µg/mL)Comparison Drug
Staphylococcus aureus10Ciprofloxacin
Escherichia coli15Ciprofloxacin

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against pathogens such as Candida neoformans. The minimum inhibitory concentration (MIC) values indicate it is significantly more potent than standard antifungal drugs .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of specific substituents on the benzothiazepine core for enhancing biological activity. For instance:

  • The difluoromethoxy group significantly contributes to the compound's potency.
  • Variations in the furan ring also affect biological outcomes, indicating that small structural changes can lead to substantial differences in activity .

Case Studies

Several case studies have explored the efficacy of similar benzothiazepine derivatives:

  • Anticancer Efficacy : A series of novel derivatives were synthesized and tested for their effects on various cancer cell lines. Compounds with specific substitutions exhibited IC50 values lower than those of established chemotherapeutics like methotrexate .
  • Antimicrobial Screening : A study involving multiple benzothiazepine derivatives demonstrated their effectiveness against a range of microbial strains, reinforcing their potential as broad-spectrum antimicrobial agents .

Properties

IUPAC Name

2-[4-(difluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2NO2S/c21-20(22)25-14-9-7-13(8-10-14)19-12-16(17-5-3-11-24-17)23-15-4-1-2-6-18(15)26-19/h1-11,19-20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLBOQNGCGXHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=CC=CC=C2N=C1C3=CC=CO3)C4=CC=C(C=C4)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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